2-(5-methylthiophen-2-yl)acetic Acid
CAS No.: 70624-30-5
Cat. No.: VC3788323
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70624-30-5 |
---|---|
Molecular Formula | C7H8O2S |
Molecular Weight | 156.2 g/mol |
IUPAC Name | 2-(5-methylthiophen-2-yl)acetic acid |
Standard InChI | InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Standard InChI Key | PGLXPQAKVJMSMN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)CC(=O)O |
Canonical SMILES | CC1=CC=C(S1)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2- and 5-positions. The 2-position bears an acetic acid group (–CH₂COOH), while the 5-position features a methyl group (–CH₃). Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈O₂S | |
Molecular Weight | 156.20 g/mol | |
SMILES | CC1=CC=C(S1)CC(=O)O | |
InChIKey | PGLXPQAKVJMSMN-UHFFFAOYSA-N |
The planar thiophene ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation .
Spectroscopic and Computational Data
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Mass Spectrometry: The protonated molecular ion ([M+H]⁺) appears at m/z 157.03178, with a predicted collision cross-section of 132.0 Ų .
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Tautomerism: The carboxylic acid group may exhibit keto-enol tautomerism under specific pH conditions, though this remains unconfirmed experimentally.
Synthesis and Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for 2-(5-methylthiophen-2-yl)acetic acid are published, analogous routes for thiophene derivatives suggest feasible strategies:
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Friedel-Crafts Acylation: Reacting 5-methylthiophene with chloroacetyl chloride in the presence of AlCl₃ could yield 2-chloroacetyl-5-methylthiophene, followed by hydrolysis to the carboxylic acid.
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Grignard Reaction: Addition of a methylmagnesium bromide to a thiophene-based ester, followed by oxidation, might introduce the acetic acid group.
Method | Reagents | Yield* |
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Friedel-Crafts Acylation | AlCl₃, Chloroacetyl Cl | ~40–60% |
Grignard Route | MeMgBr, Oxidizing Agent | ~30–50% |
*Theoretical yields based on analogous reactions. |
Industrial Production Challenges
Industrial synthesis faces hurdles such as:
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Purification Complexity: Separating regioisomers (e.g., 3-methyl vs. 5-methyl derivatives) requires advanced chromatography .
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Cost of Catalysts: Noble metal catalysts for oxidation steps increase production costs.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and weakly acidic in aqueous solutions (pKa ≈ 4.5–5.0) .
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Thermal Stability: Decomposes above 200°C, with a melting point estimated at 120–125°C based on analogs .
Spectroscopic Profiles
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IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid) and ν(C=O) at ~1700 cm⁻¹ .
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NMR: ¹H NMR would show a singlet for the methyl group (δ ~2.3 ppm) and multiplet signals for the thiophene protons (δ ~6.8–7.2 ppm) .
Chemical Reactivity
Carboxylic Acid Derivatives
The –COOH group undergoes typical reactions:
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
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Amide Formation: Coupling with amines via EDC/HOBt yields amides, potential drug intermediates.
Thiophene Ring Modifications
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Electrophilic Substitution: The methyl group directs electrophiles (e.g., nitronium ion) to the 4-position of the thiophene ring .
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Oxidation: Thiophene sulfur can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂).
Applications and Research Frontiers
Pharmaceutical Intermediates
Though understudied, structural analogs serve as:
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Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors: Similar acetic acid derivatives (e.g., diclofenac) target cyclooxygenase enzymes .
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Antimicrobial Agents: Thiophene-based compounds exhibit activity against Staphylococcus aureus (MIC ≈ 16 µg/mL).
Materials Science
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